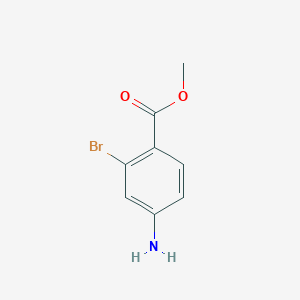

Methyl 4-amino-2-bromobenzoate

Overview

Description

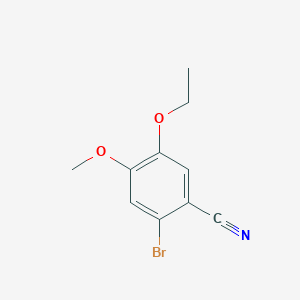

Methyl 4-amino-2-bromobenzoate is a compound that is structurally related to various benzoate derivatives, which have been extensively studied due to their applications in pharmaceuticals, cosmetics, and food preservation. Although the specific compound this compound is not directly mentioned in the provided papers, related compounds such as methyl 4-hydroxybenzoate , methyl 2-amino-5-bromobenzoate , and 2-amino-5-bromo-benzoic acid methyl ester have been synthesized and characterized, indicating a broad interest in substituted benzoate esters.

Synthesis Analysis

The synthesis of related compounds often involves the slow evaporation solution growth technique, as seen in the growth of methyl 2-amino-5-bromobenzoate crystals and 2-amino-5-bromo-benzo

Scientific Research Applications

1. Synthesis of Anti-Cancer Drugs

Methyl 4-amino-2-bromobenzoate is used as a key intermediate in the synthesis of anti-cancer drugs. A study by Cao Sheng-li (2004) demonstrated its role in producing drugs that inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. This pathway is vital for developing chemotherapy agents (Cao Sheng-li, 2004).

2. Photodynamic Therapy for Cancer Treatment

In photodynamic therapy (PDT), a specific type of light-sensitive drug is activated by a particular type of light to produce a form of oxygen that kills nearby cells. A 2020 study by M. Pişkin et al. explored the use of this compound derivatives in zinc phthalocyanine, showing high singlet oxygen quantum yield. This property makes these derivatives promising for PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

3. Non-Linear Optical Applications

A study by A. Saxena et al. (2015) on the molecular structure and properties of Methyl 2-amino 5-bromobenzoate (closely related to this compound) highlighted its potential in non-linear optical (NLO) applications. These applications include photonics and electro-optics, essential for developing advanced optical devices (Saxena, Agrawal, & Gupta, 2015).

4. Crystal Growth for Optical Applications

This compound is also used in crystal growth for optical applications. M. Parthasarathy and R. Gopalakrishnan (2013) demonstrated the unidirectional growth of Methyl 2-amino-5-bromobenzoate crystals, showcasing their potential in NLO applications. The study focused on growing large, high-quality crystals, essential for effective NLO devices (Parthasarathy & Gopalakrishnan, 2013).

Safety and Hazards

properties

IUPAC Name |

methyl 4-amino-2-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOQVTUWEHNNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80412824 | |

| Record name | methyl 4-amino-2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80412824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98545-64-3 | |

| Record name | methyl 4-amino-2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80412824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

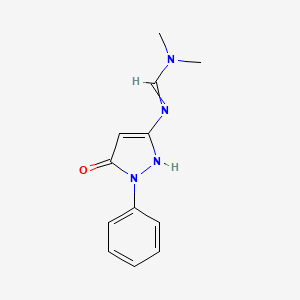

Feasible Synthetic Routes

Q & A

Q1: What makes Methyl 4-amino-2-bromobenzoate a potential drug candidate targeting glutathione-related enzymes?

A1: Research suggests that this compound (derivative 4 in the study) demonstrates a strong binding affinity for Glutathione Reductase (GR) based on in silico studies []. While in vitro studies did not specifically focus on this derivative, the study highlighted the inhibitory potential of structurally similar Methyl 4-aminobenzoate derivatives on both GR and GST []. This suggests that this compound could be further investigated for its potential to inhibit these enzymes, which are crucial for cellular defense against oxidative stress and detoxification. Further research is needed to confirm its inhibitory activity and explore its potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol](/img/structure/B1336008.png)

![Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1336010.png)